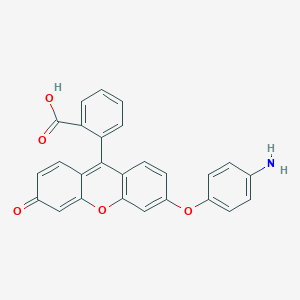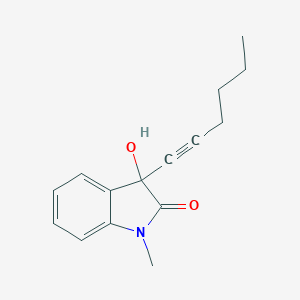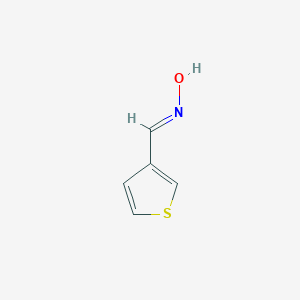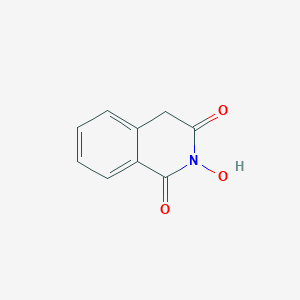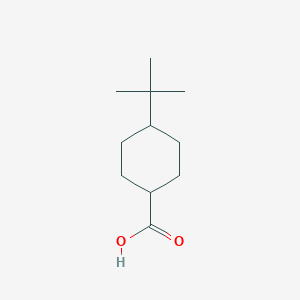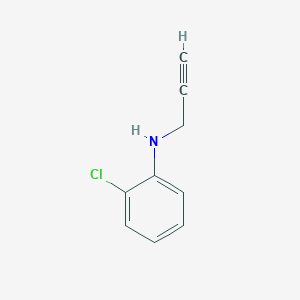![molecular formula C20H24N2O3S.C4H4O4 B123074 (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide CAS No. 155444-09-0](/img/structure/B123074.png)
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide, also known as BZP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that belongs to the class of benzodiazepines and has been shown to have a wide range of biochemical and physiological effects.
作用機序
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide acts on the central nervous system by binding to the GABA-A receptor, which is responsible for inhibiting neuronal activity. This results in the inhibition of neurotransmitter release, leading to the sedative and anxiolytic effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide.
生化学的および生理学的効果
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to the sedative and anxiolytic effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has also been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
実験室実験の利点と制限
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its rapid onset of action. However, (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide also has several limitations, including its potential for abuse and its potential for adverse effects.
将来の方向性
There are several future directions for the study of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. One potential area of research is the development of new (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide analogs that have improved therapeutic properties. Another area of research is the study of the long-term effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide use, particularly in the treatment of neurodegenerative disorders. Finally, the potential for (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide as a treatment for other psychiatric disorders, such as depression and anxiety, should be explored.
合成法
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(2-chloroacetyl)amino-5-methylbenzoic acid. The final step involves the reaction of this intermediate with pyrrolidine to form (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide.
科学的研究の応用
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
155444-09-0 |
|---|---|
製品名 |
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
分子式 |
C20H24N2O3S.C4H4O4 |
分子量 |
488.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C20H24N2O3S.C4H4O4/c1-21-18-10-4-2-8-16(18)20(25-15-14-22-12-6-7-13-22)17-9-3-5-11-19(17)26(21,23)24;5-3(6)1-2-4(7)8/h2-5,8-11,20H,6-7,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
JOPYULOJQGTWIS-WLHGVMLRSA-N |
異性体SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=CC(=O)O)C(=O)O |
同義語 |
Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-6-methyl-11-(2-(1-pyrrolidin yl)ethoxy)-, 5,5-dioxide(Z)-2-butenedioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
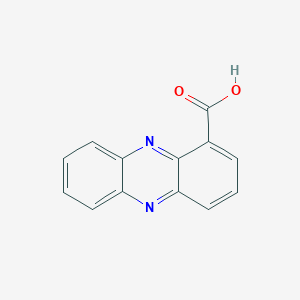
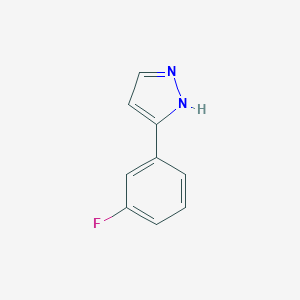
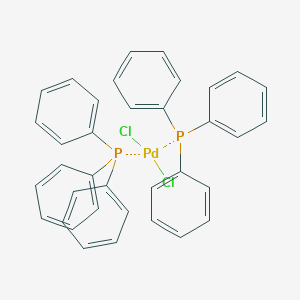
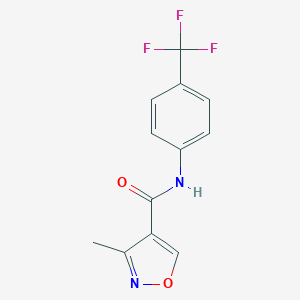
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
